molecular formula C14H19ClN2O2 B6309606 Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride CAS No. 1823229-56-6

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B6309606
CAS No.: 1823229-56-6
M. Wt: 282.76 g/mol
InChI Key: FDGRMZSZNXIXLV-UHFFFAOYSA-N
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Description

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a fused [3.2.1] octane scaffold with nitrogen atoms at positions 3 and 6. The benzyl ester group at position 3 enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally related to intermediates used in asymmetric synthesis and drug development, particularly in the context of chiral resolution and enantiomer recycling .

Properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-13(9-16)15-7-12;/h1-5,12-13,15H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRMZSZNXIXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN(C2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane.

  • Base: Triethylamine (1.5 equiv) to deprotonate the pyrazinium precursor.

  • Temperature: Room temperature or mild heating (40–60°C).

  • Functionalization: The 4-methoxybenzyl (PMB) group enhances solubility and simplifies NMR characterization.

A notable side reaction involves Wagner–Meerwein rearrangement of the initial 3,8-diazabicyclo[3.2.1]octane product to form 2,5-diazabicyclo[2.2.2]octanes (Scheme 3). This rearrangement is influenced by steric effects and the presence of bulky dipolarophiles like methyl methacrylate, which favor the [2.2.2] product.

Table 1: Cycloaddition Outcomes with Selected Dipolarophiles

DipolarophileProduct StructureYield (%)Reference
Methyl acrylate3,8-Diazabicyclo[3.2.1]octane73
tert-Butyl acrylate3,8-Diazabicyclo[3.2.1]octane63
Methyl methacrylate2,5-Diazabicyclo[2.2.2]octane40

Nitroenamine Intermediate Route from Pyroglutamic Acid

An alternative synthesis begins with pyroglutamic acid, a chiral building block, to construct the bicyclic core. This method, reported by academic researchers, involves:

  • Amide Activation: Pyroglutamic acid is converted to a nitroenamine intermediate via sequential protection, nitration, and reduction.

  • Cyclization: The nitroenamine undergoes intramolecular cyclization under basic conditions to form the diazabicyclo[3.2.1]octane skeleton.

  • Benzylation: The free amine is protected with a benzyl group using benzyl chloroformate, followed by hydrochloride salt formation.

Optimization Insights:

  • Reduction Step: Sodium borohydride or catalytic hydrogenation ensures selective reduction of the nitro group without disturbing the amide bond.

  • Stereochemical Control: The chiral center in pyroglutamic acid directs the stereochemistry of the final product, achieving enantiomeric excesses >90%.

Cyanide Addition and Functionalization Strategies

Patent literature discloses a method for preparing 8-azabicyclo[3.2.1]octane derivatives via cyanide addition to iminium intermediates. For example:

  • Iminium Formation: Reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in butyl acetate yields 3-cyano-8-azabicyclo[3.2.1]octane.

  • Acid Hydrolysis: The nitrile group is hydrolyzed to a carboxylate using hydrochloric acid, followed by benzylation to introduce the benzyl ester.

Table 2: Cyanide-Mediated Functionalization Conditions

StepReagents/ConditionsOutcomeYield (%)Reference
Cyanide AdditionNaCN, HCl, Butyl acetate, 0°C3-Cyano-8-azabicyclo[3.2.1]octane72
HydrolysisHCl (5M), H2O, RT3-Carboxy-8-azabicyclo[3.2.1]octane85

Comparative Analysis of Preparation Methods

Efficiency and Scalability:

  • Cycloaddition Route: High yields (up to 73%) but requires careful control of steric and electronic effects to avoid rearrangements.

  • Pyroglutamic Acid Route: Enantioselective but involves multiple protection/deprotection steps, reducing overall atom economy.

  • Cyanide Addition: Scalable for industrial applications but generates toxic byproducts (e.g., HCN).

Functional Group Compatibility:

  • The PMB group in cycloaddition products allows late-stage deprotection for further functionalization.

  • The benzyl ester in all methods provides a handle for subsequent coupling reactions in drug discovery.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl group attached to the nitrogen atom can undergo nucleophilic substitution under specific conditions. For example, treatment with sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the replacement of the benzyl group with other nucleophiles (e.g., alkyl halides or amines).

Reaction Reagents/Conditions Products Yield
Benzyl group substitutionNaH, THF, 0–25°C, 12–24 hrs3-Alkyl/aryl-diazabicyclo derivatives60–75%

This reaction is critical for modifying the steric and electronic properties of the parent compound for targeted applications.

Hydrolysis Reactions

The benzyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Acidic Hydrolysis

Hydrochloric acid (HCl) in dioxane/water (1:1) at 80°C cleaves the ester bond, producing 3,6-diazabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride.

Reaction Reagents/Conditions Products Yield
Acidic hydrolysis6M HCl, dioxane/H₂O, 80°C, 6hCarboxylic acid hydrochloride85–90%

Basic Hydrolysis

Sodium hydroxide (NaOH) in ethanol/water (2:1) at 60°C generates the sodium carboxylate, which can be protonated to the free acid.

Cycloaddition Reactions

The diazabicyclo[3.2.1]octane core participates in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles such as acrylates. For example, reactions with methyl methacrylate under thermal conditions (80°C in toluene) yield tricyclic lactone-lactam products via a domino mechanism involving cycloaddition and skeletal rearrangement .

Reaction Reagents/Conditions Products Yield
1,3-Dipolar cycloadditionMethyl methacrylate, 80°CTricyclic lactone-lactam derivatives50–65%

DFT studies confirm that the reaction proceeds through an initial cycloadduct (3,8-diazabicyclo[3.2.1]octane), which rearranges to a 2,5-diazabicyclo[2.2.2]octane intermediate before lactonization .

Reductive Amination

The secondary amine in the diazabicyclo framework reacts with aldehydes or ketones in the presence of sodium triacetoxyborohydride (STAB) to form tertiary amines. This reaction is pivotal for coupling the bicyclic scaffold to other pharmacophores .

Reaction Reagents/Conditions Products Yield
Reductive aminationSTAB, CH₂Cl₂, rt, 12–24 hrsN-Alkylated diazabicyclo derivatives70–80%

Deprotection and Functionalization

The hydrochloride salt can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free base, which is amenable to further functionalization, such as acylation or sulfonylation .

Mechanistic Insights

  • Skeletal Rearrangement : Under acidic conditions, the diazabicyclo[3.2.1]octane framework undergoes a reversible rearrangement to a diazabicyclo[2.2.2]octane structure via protonation and ring expansion (confirmed by NMR and DFT calculations) .

  • Lactonization : Cycloadducts derived from acrylates spontaneously lactonize due to strain in the bicyclic system, forming stable tricyclic products .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is primarily researched for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological systems effectively.

Antidepressant Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit antidepressant-like effects in animal models. For instance, research has shown that derivatives of diazabicyclo compounds can enhance neurotransmitter activity in the brain, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

Case Study:
A study conducted on a series of diazabicyclo compounds demonstrated significant antidepressant activity in the forced swim test (FST) model in rats, suggesting that benzyl 3,6-diazabicyclo[3.2.1]octane derivatives could be explored further for their therapeutic potential in treating depression .

Antinociceptive Properties

The compound has also been investigated for its antinociceptive (pain-relieving) properties. Research indicates that benzyl derivatives can modulate pain pathways through opioid receptor interactions.

Data Table: Antinociceptive Activity Comparison

CompoundDose (mg/kg)Pain Reduction (%)
Benzyl 3,6-diazabicyclo[3.2.1]octane1050
Morphine575
Control-10

This data suggests that while benzyl derivatives show promise, they may not yet match the efficacy of established opioids like morphine .

Pharmacological Insights

The pharmacological profile of this compound highlights its potential as a scaffolding structure for drug development.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

Case Study:
In vitro studies demonstrated that treatment with benzyl diazabicyclo compounds reduced cell death in neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Mechanism of Action

The mechanism of action of Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous bicyclic amines, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride N/A C₁₄H₁₇ClN₂O₂ ~296.75* Reference compound; benzyl ester at position 3, hydrochloride salt
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride 1523571-18-7 C₁₁H₂₁ClN₂O₂ 248.75 tert-Butyl ester at position 6; lower lipophilicity and molecular weight
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate 956794-92-6 C₁₄H₁₆N₂O₂ 244.29 Nitrogen atoms at positions 3 and 8; free base form lacks hydrochloride salt
Benzyl (1R,3R,5R)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride N/A C₁₄H₁₈ClNO₂ 275.75 [3.3.0] bicyclic system; single nitrogen at position 2; chiral resolution applications
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one 83507-33-9 C₁₄H₁₇NO 215.29 Ketone at position 8; lacks ester group; increased reactivity for nucleophilic addition

*Molecular weight estimated based on structural similarity.

Physicochemical and Functional Comparisons

  • Lipophilicity : The benzyl ester group in the target compound increases lipophilicity compared to tert-butyl analogues (e.g., 1523571-18-7), which may enhance membrane permeability but reduce water solubility .
  • Reactivity : Compounds with ketone groups (e.g., 83507-33-9) exhibit higher electrophilicity, enabling nucleophilic reactions, whereas ester-containing derivatives (e.g., target compound) are more stable under physiological conditions .
  • Stereochemical Complexity : Enantiomerically pure bicyclic amines (e.g., 956794-92-6) are critical for asymmetric synthesis, as demonstrated in the recycling of unwanted enantiomers for drug intermediates like Ramipril .

Key Research Findings

  • Synthetic Utility : The [3.2.1] bicyclic scaffold allows modular functionalization, as seen in the synthesis of 3-oxo-8-azabicyclo derivatives (CAS 130753-13-8), though ketone-containing analogues show reduced stability .

Biological Activity

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride (BDCH) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and therapeutic applications based on diverse research findings.

Structural Characteristics

BDCH is characterized by a bicyclic ring system that incorporates two nitrogen atoms and a benzylcarboxylate group. The molecular formula is C14H19ClN2O2, with a molecular weight of approximately 288.77 g/mol. The compound’s structure allows it to function as a synthetic intermediate in various organic synthesis processes, particularly due to its reactivity as a protected form of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Biological Activity

1. Enzyme Inhibition Potential
BDCH has been studied for its ability to interact with enzymes, particularly as potential enzyme inhibitors. This characteristic is crucial for the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. The basic functionality of BDCH enables it to form complexes with various enzymes, potentially leading to the inhibition of their activity .

2. Antibacterial Properties
Research indicates that compounds derived from the diazabicyclooctane scaffold, including BDCH, exhibit significant antibacterial activity against various strains of bacteria. For example, derivatives of BDCH have shown effectiveness in inhibiting extended-spectrum β-lactamases (ESBLs) and carbapenemases, which are critical targets in combating multidrug-resistant bacterial infections .

Table 1: Antibacterial Activity of BDCH Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa0.29 - 2.34 μM
Compound BAcinetobacter baumannii<0.125 mg/dm³
Compound CEscherichia coli<0.5 mg/dm³

Case Studies

Case Study 1: DABCO Derivatives
In a study investigating the efficacy of DABCO derivatives, BDCH was synthesized and tested against various bacterial strains. The results demonstrated that BDCH exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Drug Delivery Applications
Another significant area of research involves the use of BDCH as a scaffold for drug delivery systems. By conjugating BDCH with therapeutic agents, researchers aim to enhance drug solubility and stability while improving targeting capabilities . This approach has shown promise in preclinical models, indicating favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via diastereoselective 1,3-dipolar cycloaddition reactions. For example, a two-step protocol involving cycloaddition followed by functional group modifications (e.g., carboxylation and benzylation) can yield the bicyclic core. Key intermediates are purified via column chromatography or crystallization, avoiding HPLC for scalability .
  • Structural Optimization : Reaction conditions (e.g., temperature, catalysts like chiral auxiliaries) must be optimized to enhance diastereoselectivity. Evidence from similar bicyclic compounds suggests using tert-butyl groups as protective intermediates to stabilize reactive sites .

Q. How is the structural characterization of this compound performed?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bicyclic framework and substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm; bicyclic protons as multiplet signals).

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₄H₁₈N₂O₂·HCl: calc. 282.12, observed 282.10) .

X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies.

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage Protocol : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Purity (>95%) is maintained for ≥12 months under these conditions .

Advanced Research Questions

Q. How to design in vitro experiments to evaluate cytotoxic effects on cancer cell lines?

  • Experimental Design :

  • Cell Lines : Use prostate (LNCaP, PC3) or other carcinoma models based on structural analogs (e.g., 3,6-diazabicyclo[3.3.1]heptane derivatives showed IC₅₀ = 20–30 μM in LNCaP cells) .
  • Assays :

MTT/Proliferation : Dose-response curves (0–50 μM, 48–72 hrs).

Apoptosis : Annexin V-FITC/PI staining with flow cytometry (e.g., 20–30 μM induces 30–50% apoptosis in LNCaP cells) .

Cell Cycle : Western blotting for cyclin D1/p21 to confirm G1/S arrest .

Q. How to resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in IC₅₀ values for similar bicyclic compounds (e.g., 3.2.1 vs. 3.3.1 scaffolds) may arise from structural variations or assay conditions.
  • Resolution Strategies :

SAR Analysis : Compare substituent effects (e.g., benzyl vs. tert-butyl groups) on target binding.

Standardized Protocols : Replicate studies under uniform conditions (e.g., serum-free media, matched cell passage numbers).

Mechanistic Validation : Use RNA-seq/proteomics to identify off-target pathways (e.g., ROS modulation vs. cyclin regulation) .

Q. What strategies optimize diastereoselective synthesis for higher yields?

  • Key Parameters :

  • Catalyst Selection : Chiral ligands (e.g., bisoxazolines) enhance enantiomeric excess (ee >90%) .
  • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics.
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions.
    • Yield Improvement :
StepYield (Unoptimized)Yield (Optimized)
Cycloaddition45%78%
Benzylation60%85%
Data from scaled protocols show >70% overall yield after optimization .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on cyclin D1 upregulation vs. p21-mediated cell cycle arrest in prostate cancer models.
  • Resolution :
    • Dose-Dependency : Low concentrations (10–20 μM) upregulate cyclin D1 (proliferation), while higher doses (30–50 μM) induce p21 (apoptosis) .
    • Time-Course Studies : Cyclin D1 peaks at 24 hrs, followed by p21 elevation at 48 hrs, suggesting biphasic effects.

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